A Comprehensive Technical Guide to 2-Amino-3-phenylpropanenitrile Hydrochloride: Synthesis, Properties, and Applications
A Comprehensive Technical Guide to 2-Amino-3-phenylpropanenitrile Hydrochloride: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of 2-Amino-3-phenylpropanenitrile hydrochloride, a versatile building block in organic and medicinal chemistry. We will delve into its fundamental properties, synthesis, reactivity, and critical applications, offering field-proven insights and detailed experimental protocols to support your research and development endeavors.
Core Chemical Identity and Properties
2-Amino-3-phenylpropanenitrile hydrochloride is the hydrochloride salt of an α-aminonitrile derived from phenylalanine. Its structure combines a reactive nitrile group, a primary amine, and a benzyl side chain, making it a valuable precursor for a variety of more complex molecules.
Nomenclature and Identifiers
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Systematic Name: 2-Amino-3-phenylpropanenitrile hydrochloride
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Common Synonyms: α-Aminobenzenepropanenitrile hydrochloride, Phenylalanine nitrile hydrochloride
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Molecular Formula: C₉H₁₁ClN₂[1]
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Molecular Weight: 182.65 g/mol [1]
Physicochemical Properties
A thorough understanding of the physicochemical properties is paramount for designing synthetic routes and purification strategies.
| Property | Value | Source |
| Molecular Weight | 182.65 g/mol | [1] |
| Physical Form | Solid | |
| Purity (Typical) | ≥95% | [2] |
| Melting Point | Data not available in searched literature. | |
| Solubility | The presence of the amino group enhances polarity and solubility in protic solvents.[5] General amino acid hydrochlorides exhibit good solubility in water and lower alcohols, with decreasing solubility in less polar organic solvents. Specific quantitative data for this compound is not readily available in the searched literature. | |
| pKa | Specific pKa values for this compound are not available in the searched literature. The primary amine would be expected to have a pKa in the range of 7-9. |
Synthesis and Mechanism
The most common and industrially relevant synthesis of 2-Amino-3-phenylpropanenitrile is the Strecker synthesis . This robust one-pot, three-component reaction offers high yields and atom economy.
The Strecker Synthesis: A Step-by-Step Protocol
This protocol outlines the synthesis of racemic 2-Amino-3-phenylpropanenitrile hydrochloride from phenylacetaldehyde.
Reaction Scheme:
Caption: Strecker synthesis workflow.
Materials:
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Phenylacetaldehyde
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Ammonia (gas or aqueous solution)
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Sodium Cyanide (NaCN)
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Acetic Acid
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Dichloromethane (CH₂Cl₂)
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Diethyl ether
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Hydrogen chloride (HCl) in dioxane
Procedure: [1]
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Iminium Ion Formation: In a suitable reaction vessel, a 30 wt% solution of sodium cyanide in water is saturated with ammonia gas at 25°C. Acetic acid is then added, followed by the slow addition of phenylacetaldehyde. The ammonia reacts with the aldehyde to form an iminium ion intermediate.
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Cyanide Addition: The cyanide ion from NaCN acts as a nucleophile, attacking the electrophilic carbon of the iminium ion to form the α-aminonitrile (2-amino-3-phenylpropanenitrile). The reaction is typically stirred for several hours at a slightly elevated temperature (e.g., 35°C) to ensure complete conversion.
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Workup and Extraction: After the reaction is complete, the mixture is extracted with an organic solvent such as dichloromethane to separate the organic product from the aqueous phase.
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Salt Formation and Isolation: The organic layer is evaporated, and the residue is dissolved in diethyl ether. A saturated solution of HCl in dioxane is then added to the ethereal solution. This protonates the primary amine, leading to the precipitation of 2-Amino-3-phenylpropanenitrile hydrochloride.
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Purification: The precipitated solid is collected by filtration and washed with diethyl ether to remove any remaining impurities, yielding the final product with a typical yield of 80-85%.[1]
Mechanistic Insights
The Strecker synthesis proceeds through two key steps: the formation of an iminium ion from the aldehyde and ammonia, followed by the nucleophilic attack of a cyanide ion. The initial condensation is often the rate-determining step and can be influenced by the steric and electronic properties of the aldehyde. The subsequent hydrolysis of the nitrile group can be achieved under acidic or basic conditions to yield the corresponding amino acid, phenylalanine.
Caption: Key stages of the Strecker synthesis mechanism.
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group (typically in the 7.2-7.5 ppm range), a multiplet for the methine proton (CH) adjacent to the amino and nitrile groups, and a multiplet for the diastereotopic methylene protons (CH₂) of the benzyl group. The protons of the ammonium group (-NH₃⁺) may appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum should display signals for the aromatic carbons, with the ipso-carbon being the most deshielded. The nitrile carbon (CN) will have a characteristic chemical shift in the 115-125 ppm region. The methine and methylene carbons will also show distinct signals.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorptions include:
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N-H stretch: A broad absorption in the 3000-3400 cm⁻¹ region, characteristic of the ammonium salt.
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C-H stretch: Aromatic and aliphatic C-H stretching vibrations typically appear between 2850 and 3100 cm⁻¹.
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C≡N stretch: A sharp, medium-intensity absorption around 2240-2260 cm⁻¹, which is characteristic of the nitrile group.
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C=C stretch: Aromatic ring vibrations are expected in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will show the molecular ion peak for the free base (C₉H₁₀N₂) at an m/z of approximately 146.19.[6] Common fragmentation patterns would involve the loss of the nitrile group or cleavage of the benzyl side chain.
High-Performance Liquid Chromatography (HPLC)
Purity analysis is typically performed using reverse-phase HPLC with UV detection. A C18 column is commonly employed. The mobile phase often consists of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. Derivatization with reagents such as o-phthalaldehyde (OPA) can be used to enhance detection sensitivity for amino compounds.
Reactivity and Applications in Drug Development
The synthetic utility of 2-Amino-3-phenylpropanenitrile hydrochloride stems from the reactivity of its two primary functional groups: the amino group and the nitrile group.
Key Reactions
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Hydrolysis of the Nitrile: As a direct precursor to phenylalanine, the nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. This is a fundamental transformation in amino acid synthesis.
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Reduction of the Nitrile: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This yields a 1,2-diamine, which is a valuable building block for various heterocyclic compounds.
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Reactions of the Amino Group: The primary amino group can undergo a wide range of reactions, including acylation, alkylation, and reductive amination, allowing for the introduction of diverse substituents.
Role in Medicinal Chemistry
α-Aminonitriles are important intermediates in the synthesis of various biologically active compounds. While specific, publicly documented examples of pharmaceuticals derived directly from 2-Amino-3-phenylpropanenitrile hydrochloride are scarce, its structural motif is relevant to several classes of drugs. The analogous compound, (2S)-2-amino-3-phenylpropan-1-ol, is a known intermediate in pharmaceutical synthesis, highlighting the value of this chemical scaffold. The versatility of α-aminonitriles makes them attractive starting materials for the synthesis of:
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Peptidomimetics: By modifying the amino acid structure, novel peptide-like molecules with improved stability and pharmacological properties can be created.
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Heterocyclic Compounds: The diamine products resulting from nitrile reduction are key precursors for the synthesis of piperazines, imidazoles, and other nitrogen-containing heterocycles that are prevalent in many drug molecules.
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Chiral Ligands: Enantiomerically pure forms of this compound can be used in the synthesis of chiral ligands for asymmetric catalysis, a critical tool in modern drug synthesis.
Caption: Synthetic utility and applications of 2-Amino-3-phenylpropanenitrile HCl.
Safety and Handling
As with all chemicals, proper safety precautions must be observed when handling 2-Amino-3-phenylpropanenitrile hydrochloride.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. If there is a risk of generating dust, respiratory protection should be used.[7]
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Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid creating dust.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of in accordance with local, state, and federal regulations. This may involve incineration at a licensed chemical destruction facility.[7]
Conclusion
2-Amino-3-phenylpropanenitrile hydrochloride is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its straightforward synthesis via the Strecker reaction and the dual reactivity of its amino and nitrile functional groups provide access to a wide range of important molecular scaffolds, including amino acids, diamines, and various heterocyclic systems. While a lack of publicly available, detailed physicochemical and spectroscopic data presents a challenge, the fundamental principles of its chemistry are well-understood. This guide provides a solid foundation for researchers and drug development professionals to effectively and safely utilize this important building block in their synthetic endeavors.
References
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PubChem. (n.d.). 2-Amino-3-phenylpropanenitrile. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]
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Dalton Research Molecules. (n.d.). 2-Amino-3-phenylpropanenitrile hydrochloride salt. Retrieved January 9, 2026, from [Link]
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PubChem. (n.d.). 2-Amino-3-phenylpropanenitrile. National Institutes of Health. Retrieved January 9, 2026, from [Link]
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